molecular formula C9H10N4O B1625825 1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide CAS No. 78620-29-8

1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide

Cat. No.: B1625825
CAS No.: 78620-29-8
M. Wt: 190.2 g/mol
InChI Key: FTMCZAWNSXKGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide is a chemical compound with the molecular formula C9H10N4O and a molecular weight of 190.2 g/mol. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide typically involves the reaction of 1-methylbenzimidazole-2-carboxylic acid with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or other suitable purification techniques.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Mechanochemical and solid-state melt reactions are also explored for the efficient synthesis of hydrazide-based compounds .

Chemical Reactions Analysis

1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with electrophiles such as aldehydes and ketones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like benzaldehyde. Major products formed from these reactions include hydrazones, quinazolines, and Schiff bases .

Scientific Research Applications

1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.

    Industry: The compound is used in the production of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects . The pathways involved include the inhibition of nucleic acid synthesis and disruption of cell membrane integrity .

Comparison with Similar Compounds

1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide is unique due to its specific structure and properties. Similar compounds include:

    Benzimidazole: Known for its broad spectrum of biological activities.

    Hydrazide-Hydrazones: These compounds share similar antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

1-methylbenzimidazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMCZAWNSXKGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517987
Record name 1-Methyl-1H-benzimidazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78620-29-8
Record name 1-Methyl-1H-benzimidazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide
Reactant of Route 2
1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide
Reactant of Route 6
1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.